molecular formula C10H10N2O4 B14000220 1-Acetyl-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione CAS No. 62032-09-1

1-Acetyl-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione

Cat. No.: B14000220
CAS No.: 62032-09-1
M. Wt: 222.20 g/mol
InChI Key: IIVIMVJGBKYBGD-UHFFFAOYSA-N
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Description

1-Acetyl-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that features a furan ring fused with an imidazolidine-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carbaldehyde with N-acetylglycine in the presence of a base, followed by cyclization to form the imidazolidine ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazolidine ring can be reduced to form imidazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Imidazolidines and other reduced derivatives.

    Substitution: Various substituted furan and imidazolidine derivatives.

Scientific Research Applications

1-Acetyl-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Acetyl-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-5-(phenyl)-5-methylimidazolidine-2,4-dione: Similar structure but with a phenyl group instead of a furan ring.

    1-Acetyl-5-(thien-2-yl)-5-methylimidazolidine-2,4-dione: Similar structure but with a thiophene ring instead of a furan ring.

    1-Acetyl-5-(pyridin-2-yl)-5-methylimidazolidine-2,4-dione: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

1-Acetyl-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The furan ring can participate in various reactions and interactions that are distinct from those of phenyl, thiophene, or pyridine rings. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

62032-09-1

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

1-acetyl-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C10H10N2O4/c1-6(13)12-9(15)11-8(14)10(12,2)7-4-3-5-16-7/h3-5H,1-2H3,(H,11,14,15)

InChI Key

IIVIMVJGBKYBGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)NC(=O)C1(C)C2=CC=CO2

Origin of Product

United States

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